N-(4-ethylbenzyl)alanine
Description
N-(4-Ethylbenzyl)alanine is a derivative of the amino acid alanine, where the amino group is substituted with a 4-ethylbenzyl moiety. Its structure consists of a propanoic acid backbone (C3H7NO2) attached to a 4-ethylbenzyl group (C6H4-CH2CH2-).
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.273 |
IUPAC Name |
2-[(4-ethylphenyl)methylamino]propanoic acid |
InChI |
InChI=1S/C12H17NO2/c1-3-10-4-6-11(7-5-10)8-13-9(2)12(14)15/h4-7,9,13H,3,8H2,1-2H3,(H,14,15) |
InChI Key |
MYPXVUWKSKEXHA-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)CNC(C)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Electron-Withdrawing vs. Electron-Donating Groups: The 4-nitrophenyl group in N-(4-nitrophenyl)-D-alanine enhances polarity and hydrogen-bonding capacity, critical for receptor binding in antiviral applications . Hydroxyl vs. Alkyl Groups: N-(4-hydroxyphenyl)-β-alanine derivatives form hydrazones for drug delivery , whereas alkyl chains (e.g., ethyl, methyl) may prioritize metabolic stability .
Synthesis Pathways: Alkylation or acylation of alanine’s amino group is a common strategy. For example, N-(4-methylbenzoyl)-β-alanine ethyl ester is synthesized via esterification , while hydrazone formation is employed for N-(4-hydroxyphenyl) derivatives .
Biological Activity: Antiviral Potential: N-(alanine) derivatives with aromatic substituents (e.g., sulfonamides in ) show SARS-CoV-2 spike protein binding via hydrogen bonds . The 4-ethylbenzyl group may similarly interact with hydrophobic pockets in viral proteins.
Research Findings and Contradictions
- Antiviral Mechanisms : While N-(4-nitrophenyl)-D-alanine and sulfonamide-alanine derivatives () demonstrate explicit antiviral activity , the biological role of alkyl-substituted analogs like this compound remains speculative. Contradictions arise in substituent compatibility; nitro groups favor polar interactions, whereas ethyl groups may hinder aqueous solubility .
- Synthetic Feasibility : highlights hydrazone formation for hydroxylated derivatives, but alkyl-substituted analogs may require protective group strategies to avoid side reactions .
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